molecular formula C9H4F14O3 B12089057 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate

2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12089057
M. Wt: 426.10 g/mol
InChI Key: CDCPZFGWPGUTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,2-trifluoroethanol with 1H,1H-perfluorohexyl chloroformate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 1H,1H-perfluorohexyl carbonate is unique due to its combination of trifluoroethyl and perfluorohexyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and unique reactivity .

Properties

Molecular Formula

C9H4F14O3

Molecular Weight

426.10 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C9H4F14O3/c10-4(11,1-25-3(24)26-2-5(12,13)14)6(15,16)7(17,18)8(19,20)9(21,22)23/h1-2H2

InChI Key

CDCPZFGWPGUTBP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F

Origin of Product

United States

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